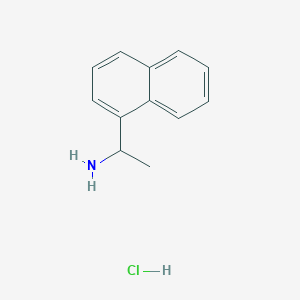

1-(Naphthalen-1-yl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNKTVBJMXQOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Borane-Catalyzed Asymmetric Reduction

The reduction of 1-acetonaphthone (1-(naphthalen-1-yl)ethanone) using chiral borane complexes represents a foundational method for synthesizing enantiomerically enriched 1-(naphthalen-1-yl)ethanamine. This approach leverages the Corey-Bakshi-Shibata (CBS) reduction mechanism, where a chiral oxazaborolidine catalyst induces asymmetry during the ketone-to-amine conversion.

Typical reaction conditions involve dissolving 1-acetonaphthone in tetrahydrofuran (THF) at -20°C under inert atmosphere. A stoichiometric amount of borane-dimethyl sulfide complex (BH₃·SMe₂) is introduced alongside the chiral catalyst, followed by gradual warming to room temperature. The resultant amine is subsequently treated with hydrochloric acid to precipitate the hydrochloride salt. While this method achieves enantiomeric excess (ee) values of 85–90%, scalability is limited by the stoichiometric use of borane reagents.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Recent advances employ transition metal catalysts for direct hydrogenation of 1-acetonaphthone. Chiral ruthenium complexes, such as chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II), enable enantioselective reduction under hydrogen gas (H₂) at 50–100 bar pressure.

- Substrate: 1-acetonaphthone (0.50 mol)

- Catalyst: Ru complex (0.01 mol, 2 mol%)

- Solvent: Dimethylformamide (DMF)

- Reductant: Ammonium formate (3.0 equiv)

- Conditions: 25°C, 12 h, N₂ atmosphere

- Workup: Basification (pH 9), dichloromethane extraction, HCl precipitation

This method yields 92–96% of (R)-1-(naphthalen-1-yl)ethanamine hydrochloride with 96.2% ee and 98% chemical purity. The use of ammonium formate as a hydrogen donor enhances safety compared to high-pressure H₂ systems.

Asymmetric Catalytic Reduction of Oxime Intermediates

Oxime Formation and Reduction

A patent-pending route converts 1-acetonaphthone to its oxime derivative, followed by asymmetric reduction. The oxime intermediate (1-(1-naphthyl)ethanone oxime) is synthesized by reacting 1-acetonaphthone with hydroxylamine hydrochloride in ethanol under reflux.

Ruthenium-Mediated Dynamic Kinetic Resolution

The oxime undergoes asymmetric reduction using a ruthenium-p-cymene catalyst system. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% |

| Solvent | Methanol/DMF (1:1 v/v) |

| Temperature | 25°C |

| Reaction Time | 12 h |

| Yield | 93–96% |

| Enantiomeric Excess | 96.0–96.3% ee |

This method’s robustness stems from the catalyst’s ability to mediate dynamic kinetic resolution, converting racemic oxime into a single amine enantiomer.

Reductive Amination of Naphthalen-1-yl Acetaldehyde

Two-Step Process

Naphthalen-1-yl acetaldehyde undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN). The aldehyde is first condensed with ammonia to form an imine intermediate, which is subsequently reduced.

Critical Considerations:

- pH Control: Maintain reaction at pH 6–7 using acetic acid buffer

- Solvent: Methanol/water (4:1 v/v)

- Temperature: 0–5°C to minimize side reactions

The hydrochloride salt is obtained in 75–80% yield with 88% ee, making this method suitable for small-scale enantioselective synthesis.

Industrial-Scale Catalytic Hydrogenation

Continuous Flow Reactor Design

Large-scale production employs continuous hydrogenation of 1-acetonaphthone in fixed-bed reactors packed with palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts.

Process Parameters:

- Pressure: 30–50 bar H₂

- Temperature: 80–100°C

- Residence Time: 2–4 min

- Throughput: 50–100 kg/h

This method achieves 98% conversion with 99% chemical purity, though enantioselectivity requires chiral modification of catalysts.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Resolution via Diastereomeric Salt Formation

The compound is often resolved from its racemic mixture using chiral resolving agents like D-(-)-tartaric acid. This method involves:

-

Reaction : Formation of diastereomeric salts between racemic 1-(1-naphthyl)ethylamine and D-(-)-tartaric acid in a mixed alcohol/water solvent.

-

Conditions :

-

Outcome : Selective crystallization of the R-enantiomer tartrate salt, followed by alkalization (e.g., NaOH) to yield free R-(+)-1-(1-naphthyl)ethylamine. Reported yields reach 97% with 96% enantiomeric excess (e.e.) .

| Parameter | Value/Details | Source |

|---|---|---|

| Resolving agent | D-(-)-Tartaric acid | |

| Solvent system | Methanol/water (1:3–10:1 v/v) | |

| Typical yield | 97% | |

| Enantiomeric excess | 96% e.e. |

Asymmetric Hydrogenation and Subsequent Transformations

A multi-step synthesis route converts 1-acetonaphthone to enantiomerically pure R-1-(naphthalen-1-yl)ethanamine:

-

Step 1 : Asymmetric hydrogenation of 1-acetonaphthone using a chiral catalyst (e.g., (S,S)-DIOPRuCl₂(S)-Me-BIMAH) under 8–30 bar H₂ to yield (S)-1-(naphthalen-1-yl)ethanol .

-

Step 2 : Sulfonation of the alcohol with sulfonyl chloride derivatives (e.g., mesyl chloride) to form (S)-1-(naphthalen-1-yl)ethylsulfonate .

-

Step 3 : Azide substitution (SN2 reaction) using sodium azide, followed by hydrogenation (e.g., H₂/Pd) to reduce the azide to the primary amine .

Key Reaction Mechanisms

-

Salt Formation : Proton transfer between the amine and tartaric acid in polar solvents drives diastereomer crystallization.

-

Hydrogenation : Chiral ruthenium catalysts enable enantioselective reduction of ketones via Noyori-type mechanisms .

-

Azide Reduction : Staudinger reaction or catalytic hydrogenation converts azides to amines without racemization .

Stability and Reactivity Considerations

-

pH Sensitivity : Free amine is liberated under alkaline conditions (pH >11) but protonated in acidic media .

-

Thermal Stability : Decomposes above 200°C; reactions requiring heating are conducted under inert atmospheres .

-

Solubility : Hydrochloride salt is water-soluble, while the free amine is soluble in organic solvents (e.g., CH₂Cl₂) .

Scientific Research Applications

Scientific Research Applications of 1-(Naphthalen-1-yl)ethanamine Hydrochloride

This compound is a chemical compound with diverse applications in scientific research, particularly in the pharmaceutical industry and materials science . It is valued for its role as a building block in synthesizing various pharmaceutical products and as a reagent in organic chemistry . The hydrochloride salt form offers enhanced stability and ease of handling compared to the free base form, making it a preferred choice for many applications .

This compound is a crucial building block in synthesizing various pharmaceutical products .

- Key Intermediate for Cinacalcet: It is used in the efficient synthesis of 1-(naphthalen-1-yl)ethanamine, a key intermediate for cinacalcet . Cinacalcet is a medication used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma .

- Synthesis of Chiral Compounds: The compound is utilized in chiral synthesis to form stable chiral derivatives and serves as a reagent for synthesizing β-amino acids and other chiral compounds. Its enantiomeric excess can be determined using chromatographic techniques, making it essential for pharmaceutical applications where chirality is crucial for efficacy and safety.

- NRF2 Activation: Naphthalene-based compounds, including this compound, have been investigated for their potential as NRF2 activators. NRF2 plays a significant role in cellular defense against oxidative stress, suggesting that this compound may contribute to developing therapeutics for oxidative stress-related diseases.

Use as a Reagent in Organic Chemistry

This compound is employed as a reagent in organic chemistry for preparing a wide range of other compounds . It is also used in synthesizing functionalized materials, allowing for the exploration of new polymers and nanomaterials with enhanced characteristics such as conductivity and stability.

Case Studies

- Chiral Derivatization: 1-(Naphthalen-2-yl)ethanamine HCl is used in chiral derivatization for gas chromatography applications. It was employed to determine the absolute configuration of primary amines using chiral (2-nitrophenyl)proline amides, demonstrating high selectivity and efficiency in differentiating enantiomers.

- NRF2 Activation: Modifications to the naphthalene scaffold can improve drug-like properties while retaining biological activity. Studies comparing various naphthalene-based compounds found that those incorporating this compound exhibited promising results in activating NRF2 without significant mutagenic effects.

Mechanism of Action

The precise mechanism of action of 1-(Naphthalen-1-yl)ethanamine hydrochloride is not fully understood. it is hypothesized that the compound interacts with proteins and other biomolecules, inducing alterations in their structure and function. These interactions may involve covalent bonding, hydrogen bonding, or other forms of molecular interactions .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

2-(Naphthalen-1-yl)ethanamine Hydrochloride

This positional isomer (melting point: 247–259°C) differs in the attachment of the ethylamine group to the second carbon of naphthalene. It exhibits distinct physico-chemical properties (e.g., vapor pressure: 4.31E-05 mmHg at 25°C) and is used in organic synthesis as an aminating agent . Compared to the 1-yl derivative, its biological applications are less prominent, highlighting the importance of substitution position in pharmacological activity.N-Benzyl-1-(1-naphthyl)ethanamine Hydrochloride

Adding a benzyl group to the amine nitrogen (molecular formula: C₁₉H₂₀ClN) increases steric bulk and lipophilicity. This modification enhances antifungal activity, as seen in derivatives like (R)-N-(3,5-Bis(trifluoromethyl)benzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine hydrochloride (Compound 3s), which shows >86% yield and potent in vitro antifungal effects .

Aromatic System Variants

Tryptamine Hydrochloride (2-(1H-Indol-3-yl)ethanamine Hydrochloride)

Replacing naphthalene with an indole ring shifts biological targets. Tryptamine derivatives inhibit HSP90 homodimerization by forming hydrogen bonds with GLU527 and TYR604 residues, demonstrating anti-plasmodial activity . Unlike naphthalene-based compounds, indole derivatives prioritize interactions with tryptophan-rich protein regions.

Enantiomeric and Salt Forms

(S)-(−)-1-(1-Naphthyl)ethylamine (CAS 10420-89-0)

The (S)-enantiomer is a byproduct in cinacalcet synthesis but can be racemized to maximize yield of the (R)-form . Enantiomeric purity directly impacts pharmacological efficacy, as seen in cinacalcet’s stereospecific binding to calcium-sensing receptors .1-(2-Methylphenyl)ethanamine Hydrochloride This derivative (CAS 35106-87-7) substitutes naphthalene with a methyl-substituted benzene ring, reducing steric hindrance. It is less toxic (97% purity) but lacks the extended aromatic system for targeted biomolecular interactions .

Biological Activity

1-(Naphthalen-1-yl)ethanamine hydrochloride, also known as (R)-1-(naphthalen-1-yl)ethanamine hydrochloride, is a chiral amine compound with significant potential in medicinal chemistry. Its biological activity is largely attributed to its role as a precursor in the synthesis of cinacalcet hydrochloride, a calcimimetic drug used primarily to treat secondary hyperparathyroidism. This article delves into the compound's biological activities, interactions, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₄ClN

- Molecular Weight : 207.70 g/mol

- Structure : The compound features a naphthalene moiety, which contributes to its aromatic properties and influences its biological activity.

While this compound does not have a well-defined mechanism of action on its own, it serves as an essential building block for cinacalcet. Cinacalcet acts by binding to the calcium-sensing receptor (CaSR) on parathyroid cells, modulating parathyroid hormone (PTH) secretion. This action is crucial for managing calcium levels in patients with chronic kidney disease.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neurotransmitter Modulation : The compound has shown potential effects on neurotransmitter systems, suggesting its use in treating neurological disorders.

- Enzyme Inhibition : It selectively inhibits certain cytochrome P450 enzymes, which may influence drug metabolism and pharmacokinetics.

- Anti-inflammatory Properties : Similar naphthylamine derivatives are known for their anti-inflammatory activities, indicating potential therapeutic applications .

Applications in Research

The compound's properties make it valuable in various fields of research and pharmaceutical development:

- Medicinal Chemistry : As a precursor for cinacalcet, it plays a critical role in developing treatments for metabolic disorders.

- Pharmacological Studies : Investigations into its interactions with biological targets help elucidate its pharmacological profile and safety .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-(-)-1-(1-Naphthyl)ethylamine | 10420-89-0 | 1.00 |

| (S)-1-(Naphthalen-2-yl)ethanamine | 3082-62-0 | 0.97 |

| (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride | 1810074-76-0 | 0.94 |

| (S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride | 1810074-89-5 | 0.94 |

This table highlights compounds with structural similarities to this compound, emphasizing its unique stereochemistry and interaction profile with biological targets, particularly regarding central nervous system activity.

Case Studies and Research Findings

Recent studies have focused on the compound's interactions with various biological systems:

- Neuropharmacology : Investigations into the modulation of neurotransmitter systems have shown promise for treating conditions like depression and anxiety disorders.

- Toxicology Assessments : Safety evaluations indicate that while the compound exhibits some toxicity (e.g., harmful if swallowed), its therapeutic benefits may outweigh these risks when used appropriately .

Q & A

Q. What analytical challenges arise in quantifying trace impurities in this compound during API synthesis?

- Methodological Answer : Key impurities include regioisomers (naphthalen-2-yl analogs) and diastereomers. A stability-indicating RP-UPLC method with UV detection (λ=280 nm) resolves these using a C18 column and gradient elution (acetonitrile: ammonium formate buffer). Validation parameters (LOQ <0.05%, linearity R² >0.999) ensure compliance with ICH guidelines .

Q. How does the hydrochloride salt form influence the stability and crystallinity of 1-(naphthalen-1-yl)ethanamine derivatives?

- Methodological Answer : The hydrochloride salt improves stability by reducing hygroscopicity. Crystallinity is enhanced via anti-solvent precipitation (e.g., adding diethyl ether to acetonitrile solutions). Powder X-ray diffraction (PXRD) confirms polymorphic purity, while differential scanning calorimetry (DSC) monitors decomposition temperatures (>150°C for most derivatives) .

Q. What computational methods are used to predict the binding modes of 1-(naphthalen-1-yl)ethanamine derivatives to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with fungal cytochrome P450 targets. Pharmacophore models highlight critical hydrophobic (naphthyl) and hydrogen-bonding (amine) features. QSAR studies using Hammett constants (σ) quantify electronic effects of substituents on binding affinity .

Methodological Challenges & Contradictions

Q. Why do conflicting reports exist regarding the antifungal efficacy of N-benzyl derivatives?

- Analysis : Discrepancies arise from variations in assay conditions (e.g., pH, inoculum size) and stereochemical purity. For instance, (R)-enantiomers of N-benzyl-N-methyl derivatives show 10-fold higher activity than (S)-forms against Aspergillus fumigatus, emphasizing the need for enantioselective synthesis .

Q. How can researchers address low yields in large-scale resolutions of 1-(naphthalen-1-yl)ethanamine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.